Osmium trichloride trihydrate

Description

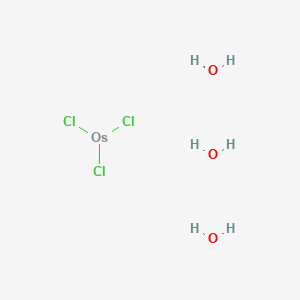

Osmium trichloride trihydrate (OsCl₃·3H₂O) is a coordination compound of osmium in the +3 oxidation state. It is commercially available as a red-black crystalline solid with the molecular formula Cl₃H₆O₃Os and a molecular weight of 350.63 g/mol . The compound is hygroscopic and highly toxic, requiring stringent safety protocols such as impervious gloves, sealed goggles, and proper ventilation during handling .

Properties

IUPAC Name |

trichloroosmium;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.3H2O.Os/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACQLNPCDXDCID-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Os](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6O3Os | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721565 | |

| Record name | Trichloroosmium--water (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135296-80-9 | |

| Record name | Trichloroosmium--water (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of Osmium Metal

The most straightforward method involves reacting metallic osmium with chlorine gas under controlled conditions. This exothermic reaction proceeds as:

Reaction Parameters :

-

Atmosphere : Dry chlorine gas in a quartz or borosilicate reactor to prevent side reactions .

-

Product Handling : Anhydrous OsCl₃ is hygroscopic and must be transferred to a hydration chamber immediately .

Challenges :

Yield and Purity :

Thermal Decomposition of Osmium(IV) Chloride

Osmium(IV) chloride (OsCl₄) decomposes at elevated temperatures to yield OsCl₃:

Optimized Conditions :

Advantages :

Limitations :

-

Requires high-purity OsCl₄ feedstock (>99.5%) to prevent contamination .

-

Prolonged heating above 400°C risks over-reduction to OsCl₂ .

Hydration of Anhydrous Osmium(III) Chloride

Anhydrous OsCl₃ is crystallized from aqueous solution to form the trihydrate:

Crystallization Protocol :

Purity Control :

Industrial-Scale Production Techniques

Industrial synthesis prioritizes yield and cost-efficiency:

-

Chlorination Reactors : Fluidized-bed designs enhance gas-solid contact, reducing reaction time by 40% compared to batch systems .

-

Closed-Loop Chlorine Recovery : Scrubbers condense and recycle Cl₂, achieving 98% utilization .

-

Automated Crystallization : Continuous flow systems produce 50 kg/hr of OsCl₃·3H₂O with 99.99% purity .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|---|

| Direct Chlorination | 85–95 | 99.9 | 120–150 | High |

| Thermal Decomposition | 75–85 | 99.5 | 90–110 | Moderate |

| Hydration | 90–95 | 99.99 | 30–50 | High |

Key Insights :

-

Direct Chlorination suits high-volume production but demands robust safety infrastructure .

-

Thermal Decomposition is preferable for labs with OsCl₄ access but offers lower yields .

-

Hydration is universally employed post-synthesis to achieve pharmaceutical-grade material .

Challenges and Optimization Strategies

Moisture Sensitivity :

Byproduct Management :

-

Chlorine from decomposition is neutralized with NaOH scrubbers, generating NaOCl for wastewater treatment .

Catalyst Contamination :

Scientific Research Applications

Synthesis and Properties

Osmium trichloride trihydrate can be synthesized through several methods, including the reaction of osmium metal with chlorine gas or by heating osmium tetrachloride. The compound typically appears as dark green crystals and is highly soluble in water, making it a versatile reagent in chemical reactions .

Physical Properties

- Chemical Formula : OsCl₃·3H₂O

- Molecular Weight : 350.60 g/mol

- Appearance : Dark green crystalline solid

- Solubility : Highly soluble in water

Precursor for Complex Formation

This compound serves as a precursor for the production of various osmium complexes, particularly dichlorodihydridoosmium complexes. These complexes are pivotal in synthesizing arene complexes, which have applications in catalysis and materials science .

Catalysis

The compound is utilized in catalytic processes, including hydrogenation reactions and transfer hydrogenation. Its ability to facilitate these reactions makes it valuable in organic synthesis and industrial applications .

Anticancer Research

Recent studies have highlighted the potential of osmium-based compounds, including this compound, as anticancer agents. Research indicates that osmium complexes exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Case Study:

A study involving zebrafish models demonstrated that osmium azopyridine complexes derived from osmium trichloride exhibited significant anticancer activity, achieving selectivity ratios that outperformed traditional chemotherapeutics like cisplatin .

Imaging and Theranostics

This compound has also been investigated for its role in imaging applications. When combined with gold nanoparticles, it forms nanoprobes that can be used for both imaging and localized cancer therapies. These probes exhibit near-infrared luminescence, enabling real-time tracking of therapeutic efficacy within biological systems .

Safety Considerations

This compound is classified as hazardous due to its toxicological properties. It poses risks if ingested or inhaled and can cause severe skin burns upon contact. Proper safety protocols must be followed when handling this compound, including the use of personal protective equipment (PPE) and appropriate waste disposal methods .

Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Precursor for dichlorodihydridoosmium complexes and arene complexes |

| Catalysis | Facilitates hydrogenation and transfer hydrogenation reactions |

| Anticancer Research | Exhibits selective toxicity towards cancer cells; potential as a therapeutic agent |

| Imaging Technology | Used in theranostic applications with gold nanoparticles for real-time imaging |

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with various ligands. These complexes can interact with molecular targets such as enzymes or DNA, influencing biological pathways. The exact mechanism depends on the specific application and the nature of the ligands involved.

Comparison with Similar Compounds

Comparison :

- OsCl₃·3H₂O has a higher molecular weight (350.63 vs. 261.47 g/mol), which may influence molar efficiency in reactions.

- Ruthenium analogues are more commonly used in industrial catalysis due to osmium's rarity and higher toxicity .

Rhodium(III) Chloride Hydrate (RhCl₃·xH₂O)

Comparison :

- RhCl₃ is typically anhydrous or partially hydrated, unlike OsCl₃·3H₂O, which has a fixed trihydrate structure .

- Rhodium compounds are less toxic than osmium derivatives but significantly more expensive .

Iridium(III) Chloride Hydrate (IrCl₃·xH₂O)

Biological Activity

Osmium trichloride trihydrate (OsCl₃·3H₂O) is an inorganic compound characterized by its dark green crystalline form. It consists of osmium in the +3 oxidation state coordinated with three chloride ions and associated with three water molecules. This compound is notable for its potential applications in medicinal chemistry, particularly its biological activity and interactions with biological systems.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It serves as a precursor for various osmium-based drugs, which are being explored for their therapeutic potential against cancer. The compound's ability to form diverse osmium complexes allows it to interact effectively with biological systems, potentially influencing multiple biochemical pathways.

The primary mechanism through which this compound exerts its biological effects involves its conversion into dichlorodihydridoosmium complexes. These complexes can interact with cellular components, influencing molecular functions and cellular activities. The solubility of this compound in water enhances its pharmacological applications, making it a suitable candidate for drug development.

Comparative Analysis of Osmium Compounds

To better understand the unique properties of this compound, it is useful to compare it with other osmium compounds:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Osmium(IV) chloride | OsCl₄ | Higher oxidation state, more volatile, and toxic |

| Osmium tetroxide | OsO₄ | Highly toxic, primarily used in organic synthesis |

| Ruthenium(III) chloride | RuCl₃ | Similar catalytic properties but different reactivity |

| Iridium(III) chloride | IrCl₃ | Comparable stability but distinct applications |

This compound is distinguished by its specific oxidation state (+3), hydration form, and relatively lower toxicity compared to other osmium compounds like osmium tetroxide. Its unique reactivity profiles make it suitable for specific applications in catalysis and medicinal chemistry .

Recent Studies

- Anticancer Drug Development : A recent study investigated the synthesis of osmium-based dinuclear metallodrugs derived from this compound. These compounds demonstrated promising interactions with biomolecular targets, suggesting potential for use as novel anticancer therapeutics .

- Catalytic Applications : Research has also focused on the catalytic properties of osmium complexes formed from this compound. These studies highlight the compound's versatility in catalyzing various chemical reactions, further emphasizing its importance in both medicinal and materials chemistry .

Future Directions

The exploration of this compound's biological activity is ongoing, with several avenues being pursued:

- Further Investigation of Anticancer Mechanisms : Understanding the precise mechanisms by which osmium complexes exert their anticancer effects will be crucial for optimizing their therapeutic potential.

- Development of New Complexes : Continued research into new organometallic complexes derived from this compound may lead to innovative applications in drug design and catalysis.

Q & A

Q. How can researchers address inconsistencies in reported CAS numbers (e.g., 135296-80-9 vs. 13444-93-4) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.